4-(Aminocarbonyl)-3,5-difluorophenylboronic acid

描述

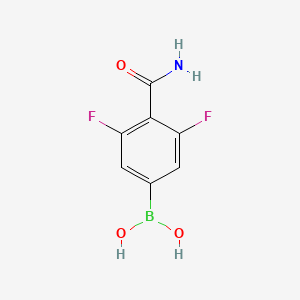

4-(Aminocarbonyl)-3,5-difluorophenylboronic acid (CAS: 924279-82-3) is a fluorinated arylboronic acid derivative characterized by the presence of an aminocarbonyl (-NH-C=O) group at the para position and fluorine atoms at the 3- and 5-positions of the phenyl ring. Its molecular formula is C₇H₅BF₂NO₂, with a molecular weight of 200.94 g/mol . The aminocarbonyl group introduces both hydrogen-bonding capability and electronic effects, distinguishing it from simpler fluorinated phenylboronic acids.

属性

IUPAC Name |

(4-carbamoyl-3,5-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF2NO3/c9-4-1-3(8(13)14)2-5(10)6(4)7(11)12/h1-2,13-14H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICFTLBHIJDLHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)C(=O)N)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Overview

4-(Aminocarbonyl)-3,5-difluorophenylboronic acid is a chemical compound with a boronic acid functional group and a difluorophenyl group. Boronic acids are valuable in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. These reactions facilitate the creation of biaryl compounds through the coupling of organohalides and boronic acids, using palladium(0) catalysis.

Synthesis of 3,5-Difluorophenylboronic Acid

A key intermediate for synthesizing this compound is 3,5-difluorophenylboronic acid. The synthesis of 3,5-difluorophenylboronic acid can be achieved using the following method:

- Reaction : React 3,5-difluorobromobenzene with n-butyl lithium at low temperatures, followed by the addition of boric acid.

- Conditions : The reaction is performed under nitrogen protection in anhydrous tetrahydrofuran (THF) as a solvent.

- Procedure :

- Add 193g of 3,5-difluorobromobenzene to a 2L dry three-necked flask, then add 1000ml of anhydrous tetrahydrofuran as a solvent.

- Cool the mixture to -70°C, and slowly add 320g of n-butyl lithium.

- Maintain the temperature for 2 hours, then add 92g of boric acid and keep warm for 1 hour.

- Slowly raise the temperature to room temperature, and monitor the reaction endpoint using thin-layer chromatography (TLC).

- Filter the reaction mixture and dry under reduced pressure to remove any residual solvent.

- Yield : This process yields approximately 124.1 g of 3,5-difluorophenylboronic acid, with a yield of 78.5%. In another instance, the yield was 85.8% when the reaction was conducted at -60°C, resulting in 135.6 g of 3,5-difluorophenylboronic acid.

General Methods for Amide Synthesis

To introduce the aminocarbonyl group, standard amide synthesis techniques can be employed. One common method involves using carboxylic acids and amines with coupling reagents. For instance, 3-aminobenzamide can be synthesized using similar techniques.

Stock Solution Preparation for Boronic Acids

For handling and using boronic acids like (4-Cyano-3,5-difluorophenyl)boronic acid, preparing stock solutions is essential. A typical protocol is outlined below:

Table: Stock Solution Preparation

| Stock Solution | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 5.4669 mL | 27.3344 mL | 54.6687 mL |

| 5 mM | 1.0934 mL | 5.4669 mL | 10.9337 mL |

| 10 mM | 0.5467 mL | 2.7334 mL | 5.4669 mL |

- Solubility : Select an appropriate solvent based on the boronic acid's solubility. If needed, heat the solution to 37°C and sonicate to aid dissolution.

- Storage : Store stock solutions in separate aliquots at -20°C or -80°C. Use within 1 month when stored at -20°C or within 6 months when stored at -80°C to prevent degradation from repeated freeze-thaw cycles.

化学反应分析

Types of Reactions

4-(Aminocarbonyl)-3,5-difluorophenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The aminocarbonyl and difluoro groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can lead to a variety of functionalized derivatives .

科学研究应用

4-(Aminocarbonyl)-3,5-difluorophenylboronic acid has a wide range of applications in scientific research:

作用机制

The mechanism of action of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid involves its ability to form reversible covalent bonds with various biomolecules. This property is particularly useful in the development of boronate affinity materials, which can selectively bind to cis-diol-containing molecules under specific pH conditions . The molecular targets and pathways involved in these interactions include nucleosides, catechols, saccharides, and glycoproteins .

相似化合物的比较

Structural and Substituent Variations

Fluorinated phenylboronic acids are widely used in Suzuki-Miyaura cross-coupling reactions and materials science. Below is a comparison of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid with structurally related compounds:

Reactivity in Cross-Coupling Reactions

Spectroscopic and Electronic Properties

- 3,5-Difluorophenylboronic acid has been extensively studied via FT-IR, FT-Raman, and NMR spectroscopy, with dimeric structures identified in solution due to boronic acid self-association .

- The aminocarbonyl group in this compound introduces distinct UV absorption and NMR signals (e.g., carbonyl C=O stretch ~1680 cm⁻¹ in IR), differentiating it from non-carbonyl analogs .

生物活性

4-(Aminocarbonyl)-3,5-difluorophenylboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring, which is substituted with both aminocarbonyl and difluoro groups. This unique structure enhances its reactivity and potential applications in medicinal chemistry, particularly in drug discovery and development.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Preliminary studies have demonstrated its ability to inhibit the growth of various cancer cell lines. The compound's mechanism of action appears to involve the inhibition of specific metabolic pathways essential for cancer cell proliferation.

Table 1: Summary of Anticancer Studies

| Study Reference | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 10 | Inhibition of SREBP-TAD binding | |

| A549 | 15 | Induction of apoptosis | |

| HeLa | 12 | Disruption of lipid metabolism |

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with biomolecules. This property is particularly useful in developing boronate affinity materials that can selectively bind to cis-diol-containing molecules under specific pH conditions. Such interactions are crucial for targeting enzymes involved in lipid metabolism and other cellular processes.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme implicated in inflammation and pain pathways. Inhibition of FAAH leads to increased levels of endocannabinoids, which can provide therapeutic benefits in treating pain and inflammatory conditions.

Table 2: FAAH Inhibition Studies

Case Study 1: Treatment of Inflammation

In a study investigating the anti-inflammatory effects of boronic acids, this compound was administered to mice with induced inflammation. The results showed a significant reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Efficacy in vivo

A recent in vivo study evaluated the efficacy of this compound against tumor growth in xenograft models. The compound significantly reduced tumor size compared to controls, highlighting its potential as a therapeutic agent for cancer treatment.

常见问题

Q. What are the established synthetic routes for 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid, and how do reaction conditions influence yield and purity?

Answer: The synthesis of this compound typically involves sequential functionalization of a boronic acid scaffold. A plausible route includes:

Boronation : Introduce the boronic acid group via Miyaura borylation using a halogenated precursor (e.g., 4-bromo-3,5-difluorobenzamide) with bis(pinacolato)diboron under palladium catalysis .

Aminocarbonylation : Use palladium-mediated carbonylation with ammonia or an ammonia equivalent to install the carbamoyl group.

Key factors:

Q. How is this compound characterized spectroscopically, and what are the critical spectral markers?

Answer:

Q. What are the primary applications of this compound in organic synthesis?

Answer:

- Suzuki-Miyaura Coupling : Acts as a boronic acid partner in cross-coupling reactions to introduce fluorinated aromatic motifs into biaryl systems .

- Protease Inhibition Studies : The carbamoyl group enhances hydrogen-bonding interactions with enzyme active sites, useful in designing enzyme inhibitors .

Advanced Research Questions

Q. How do computational models (e.g., DFT) reconcile discrepancies between experimental and theoretical spectroscopic data for this compound?

Answer: Discrepancies often arise in vibrational frequencies and NMR chemical shifts due to solvent effects or intermolecular interactions (e.g., dimerization).

- Quantum Chemical Calculations : DFT studies (B3LYP/6-311++G(d,p)) optimize geometry and predict spectra, but solvation models (e.g., PCM) must be included to match experimental FT-IR and NMR data .

- Dimerization Analysis : The boronic acid group forms reversible dimers in solution, altering NMR splitting patterns. Molecular dynamics simulations can quantify dimer populations .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Answer:

- Challenges :

- Hygroscopicity of the boronic acid group.

- Polymorphism due to flexible carbamoyl substituents.

- Solutions :

Q. How can reaction optimization mitigate competing side reactions in Suzuki-Miyaura couplings involving this compound?

Answer: Common side reactions: Protodeboronation and homocoupling.

- Optimization Strategies :

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the hydrolytic stability of this compound?

Answer: Stability variations arise from pH and solvent conditions:

- Acidic Conditions (pH < 5) : Rapid protodeboronation occurs, as observed in ¹¹B NMR (disappearance of ~30 ppm boronic acid peak) .

- Neutral/Basic Conditions : Stable for >24 hours in anhydrous THF or DMSO. Contradictory literature often overlooks pH control during storage .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。